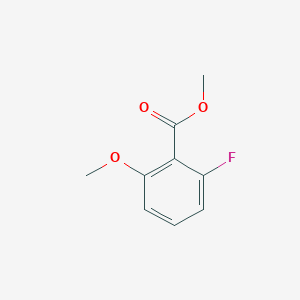

Methyl 2-fluoro-6-methoxybenzoate

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to Methyl 2-fluoro-6-methoxybenzoate often involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). Similar synthetic strategies can be adapted for the synthesis of Methyl 2-fluoro-6-methoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds akin to Methyl 2-fluoro-6-methoxybenzoate is often characterized using techniques such as X-ray diffraction. For example, the molecular and crystal structure of N-(6methoxylbenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate was determined, providing insights into the arrangement of methoxy and fluoro substituents on the benzene ring (Song Yang et al., 2005).

Chemical Reactions and Properties

Methyl 2-fluoro-6-methoxybenzoate may undergo various chemical reactions, leveraging the reactive sites provided by the methoxy and fluoro groups. Reactions such as O-demethylation, highlighted in the study of anaerobic O-demethylations by Sporomusa ovata, indicate the potential reactivity of the methoxy group in similar compounds (E. Stupperich et al., 1996).

Physical Properties Analysis

The physical properties of Methyl 2-fluoro-6-methoxybenzoate, such as melting point, solubility, and boiling point, can be inferred from related compounds. For instance, the synthesis and properties of compounds like Methyl 2-amino-5-fluorobenzoate provide valuable data for understanding the behavior of Methyl 2-fluoro-6-methoxybenzoate under various conditions (Yin Jian-zhong, 2010).

Chemical Properties Analysis

The chemical properties of Methyl 2-fluoro-6-methoxybenzoate, such as reactivity, stability, and potential chemical transformations, can be studied through the lens of similar molecules. Research on compounds like Methyl 2-hydroxy-3-methoxybenzoate offers insights into the chemical behavior and reactivity patterns of methoxy and fluoro substituted benzoates (Zha Xiao-lin et al., 2010).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Synthesis of Analgesic Materials : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been developed. This synthesis addresses the high costs and toxicity issues associated with previous methods, suggesting a potential area of application for related fluoro-methoxybenzoates in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Analytical Chemistry

- Antioxidant Activity Analysis : In the study of antioxidants and their implications in various fields, different tests used to determine antioxidant activity have been reviewed. Such compounds, including fluoro-methoxybenzoates, may have roles in developing assays for antioxidant analysis (Munteanu & Apetrei, 2021).

Safety And Hazards

properties

IUPAC Name |

methyl 2-fluoro-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKPPDUGASITJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381382 | |

| Record name | methyl 2-fluoro-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-6-methoxybenzoate | |

CAS RN |

178747-79-0 | |

| Record name | methyl 2-fluoro-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178747-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)